molecular formula C22H24O10 B1251949 Scorzocreticoside I

Scorzocreticoside I

Cat. No. B1251949
M. Wt: 448.4 g/mol
InChI Key: CQQWKLDNRLSJJV-WGZQPKKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scorzocreticoside I is a natural product found in Tragopogon porrifolius and Scorzonera cretica with data available.

Scientific Research Applications

New Compounds from Scorzonera Cretica

Research on Scorzonera cretica, a Greek endemic species, led to the discovery of Scorzocreticoside I. This compound, along with Scorzocreticoside II and other new compounds, were identified and structurally elucidated using spectral data and chemical methods. Their absolute configurations were established using circular dichroism, highlighting the potential of natural products in medicinal chemistry and pharmacognosy (Paraschos et al., 2001).

Synthesis of Scorzocreticoside I Derivatives

A study focused on synthesizing derivatives of Scorzocreticoside I for further exploration in medicinal chemistry. The synthesis of 6-O-methyl ether of racemic scorzocreticin and its 8-O-β-D-glucoside, Scorzocreticoside I, was achieved. The synthesis involved several steps, including regioselective demethylation and glycosylation, indicating potential applications in developing new pharmaceutical compounds (Saeed, 2006).

Antimicrobial Activities of Dihydroisocoumarin Glycosides

A study on Scorzonera aucheriana isolated new dihydroisocoumarin glycosides, including Scorzocreticoside II, which demonstrated significant antimicrobial activities. This suggests the potential of Scorzocreticoside I and its related compounds in developing new antimicrobial agents (Erİk et al., 2021).

Biological Activities of Scorzonera Species

A comprehensive study on various Scorzonera species, including those containing Scorzocreticoside I, investigated their neurobiological effects. The study evaluated the antioxidant, anti-inflammatory, and antimicrobial activities of different extracts, providing insights into the potential therapeutic applications of these compounds in neurology and other areas of medicine (Senol et al., 2014).

Total Synthesis of Scorzocreticin

The total synthesis of scorzocreticin, related to Scorzocreticoside I, was achieved, highlighting the capabilities of synthetic chemistry in recreating natural compounds for further pharmacological studies. This opens doors for the synthesis of Scorzocreticoside I and its analogs for detailed biological evaluation (Srinivas et al., 2014).

properties

Product Name

Scorzocreticoside I

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

(3S)-6-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C22H24O10/c1-29-13-4-2-10(3-5-13)14-7-11-6-12(24)8-15(17(11)21(28)30-14)31-22-20(27)19(26)18(25)16(9-23)32-22/h2-6,8,14,16,18-20,22-27H,7,9H2,1H3/t14-,16+,18+,19-,20+,22+/m0/s1

InChI Key

CQQWKLDNRLSJJV-WGZQPKKOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC3=C(C(=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O2

synonyms

scorzocreticoside I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scorzocreticoside I
Reactant of Route 2
Scorzocreticoside I
Reactant of Route 3
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Scorzocreticoside I
Reactant of Route 4
Scorzocreticoside I
Reactant of Route 5
Scorzocreticoside I
Reactant of Route 6
Scorzocreticoside I

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